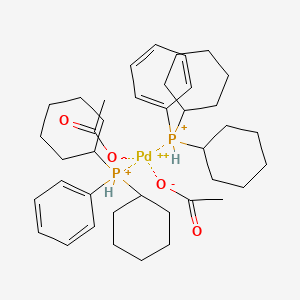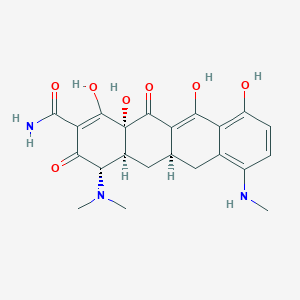
N7-Demethylminocycline
Vue d'ensemble
Description
N7-Demethylminocycline (N7-DMT) is an antibiotic derived from the tetracycline family. It is a derivative of minocycline, a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. N7-DMT has been studied for its potential use in the treatment of a number of conditions, including cancer, inflammation, and neurological disorders. The purpose of
Applications De Recherche Scientifique
Antimicrobial Applications
Research into the antimicrobial properties of tetracycline derivatives highlights their potential in addressing drug-resistant infections. For example, the development of fluorocyclines, a new generation of tetracycline antibacterial agents, has shown potent activity against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens. One such compound, eravacycline (TP-434), has been shown to possess broad-spectrum activity against a variety of hospital and community pathogens, underscoring the potential of these derivatives in combating antibiotic resistance (Sutcliffe et al., 2013).
Biochemical Research
On the biochemical front, studies on compounds structurally related to N7-Demethylminocycline have provided insights into the mechanisms of action of tetracycline derivatives. For instance, the inhibition of caspase activation and modulation of the mitochondrial leakage by minocycline highlights its potential beyond its antimicrobial properties, including anti-inflammatory and neuroprotective effects (Scarabelli et al., 2004). Additionally, research into the broad biological activities of minocycline, such as its anti-apoptotic activities and inhibition of proteolysis, angiogenesis, and tumor metastasis, suggests a wide range of potential applications in treating diseases with an inflammatory basis, including various neurodegenerative conditions (Garrido-Mesa et al., 2013).
Environmental and Health Safety
Studies on the environmental and health safety aspects of tetracycline degradation highlight the importance of understanding the pathways and toxicity of antibiotic residues. Research on the electrochemical oxidation of tetracycline and its degradation pathway indicates the potential environmental impact of antibiotic use and the need for effective removal strategies to mitigate risks associated with antibiotic residues in the environment (Wang et al., 2018).
Mécanisme D'action
Target of Action
N7-Demethylminocycline, a derivative of minocycline, is a broad-spectrum antibiotic that targets a wide variety of bacteria . It is active against both gram-negative and gram-positive bacteria . The primary targets of N7-Demethylminocycline are bacterial ribosomes, specifically the 30S subunit .
Mode of Action
N7-Demethylminocycline inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit . This prevents the attachment of aminoacyl-tRNA to the bacterial ribosome during translation, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of N7-Demethylminocycline affects the protein synthesis pathway in bacteria . By inhibiting the attachment of aminoacyl-tRNA to the ribosome, it disrupts the elongation phase of protein synthesis . This leads to the termination of protein synthesis and ultimately inhibits bacterial growth .
Pharmacokinetics
Minocycline is well-absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces . The impact of these properties on the bioavailability of N7-Demethylminocycline is yet to be determined.
Result of Action
The molecular effect of N7-Demethylminocycline’s action is the inhibition of protein synthesis in bacteria, leading to their inability to grow and reproduce . On a cellular level, this results in the death of bacterial cells or the inhibition of their growth, thereby controlling the bacterial infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N7-Demethylminocycline. Factors such as pH, temperature, and presence of other microorganisms can affect its stability and activity . Furthermore, the presence of resistant bacteria in the environment can influence the efficacy of N7-Demethylminocycline . Understanding these factors is crucial for optimizing the use of this antibiotic.
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-(methylamino)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7/c1-24-11-4-5-12(26)14-9(11)6-8-7-10-16(25(2)3)18(28)15(21(23)31)20(30)22(10,32)19(29)13(8)17(14)27/h4-5,8,10,16,24,26-27,30,32H,6-7H2,1-3H3,(H2,23,31)/t8-,10-,16-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOXGFBGSLDEPZ-ADMKQJKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N7-Demethylminocycline | |
CAS RN |
4708-96-7 | |
| Record name | 7-Methylamino-6-deoxy-6-demethyltetracycline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N7-DEMETHYLMINOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2Y7SRK3P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



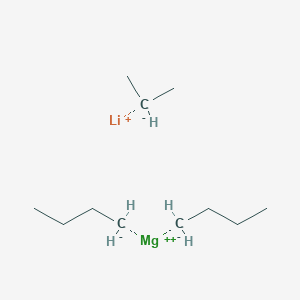

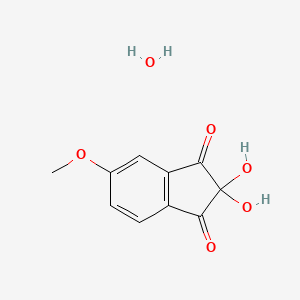
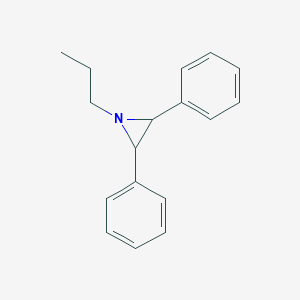
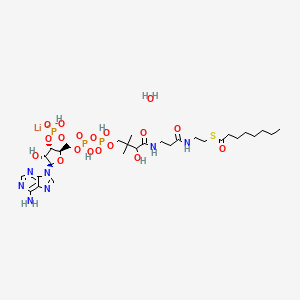
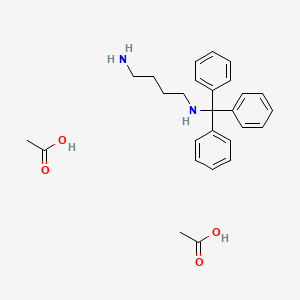

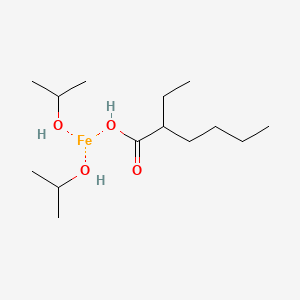


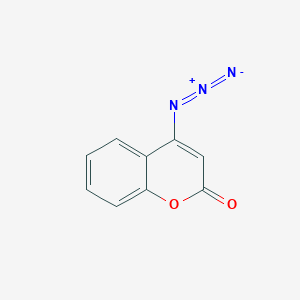

![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)
